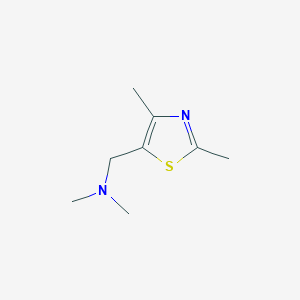
2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis due to their stability and functional group tolerance .
Molecular Structure Analysis
The molecular formula of “2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” is C13H17BF2O3 . It has a molecular weight of 270.08 .Chemical Reactions Analysis
Organoboron compounds like “2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester” are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.14±0.1 g/cm3 and a predicted boiling point of 332.6±42.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
2,3-Difluoro-5-methoxyphenylboronic acid, pinacol ester, plays a pivotal role in the synthesis of hyperbranched polythiophenes, demonstrating its utility in the field of polymer chemistry. Segawa et al. (2013) have successfully prepared hyperbranched polythiophene with nearly 100% branching by utilizing a catalyst-transfer Suzuki–Miyaura coupling reaction, highlighting the ester's role in producing nearly defect-free polymers (Segawa, Higashihara, & Ueda, 2013). Similarly, Takagi et al. (2002) have applied the borylation-coupling sequence of the ester in the synthesis of unsymmetrical 1,3-dienes, showcasing its importance in creating complex molecular architectures (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Advanced Material Development
Neilson et al. (2007) reported the use of a similar ester in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, indicating its significance in developing materials with tailored light emission properties, thus contributing to the advancement of photoluminescent materials (Neilson, Budy, Ballato, & Smith, 2007).
Novel Photoluminescent Properties
Shoji et al. (2017) discovered that simple arylboronic esters exhibit room-temperature phosphorescence, challenging the conventional understanding that phosphorescent organic molecules require heavy atoms. This finding, based on theoretical calculations and compound surveys, suggests that the photophysical properties of these esters could lead to new applications in organic electronics and photonics (Shoji et al., 2017).
Organic Synthesis and Catalysis
Zhang et al. (2017) and Nojima et al. (2016) have explored the catalytic capabilities of these esters, including their use in stereoselective borylation reactions and the synthesis of π-conjugated polymers with terminal boronic acid esters. These studies illustrate the ester's versatility in facilitating complex organic transformations and polymer syntheses (Zhang, Dai, Liu, & Cao, 2017); (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Mecanismo De Acción
In Suzuki–Miyaura coupling, the reaction involves two main steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(17-5)7-10(15)11(9)16/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZHENCMSDHLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-2-(4-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2598636.png)
![Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2598637.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2598639.png)
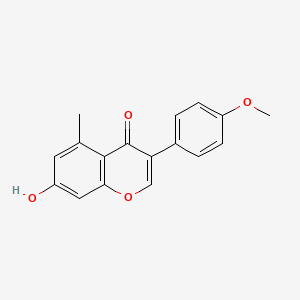

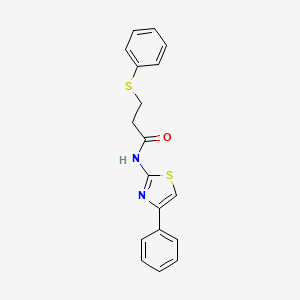
![methyl 4-(5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B2598643.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598644.png)
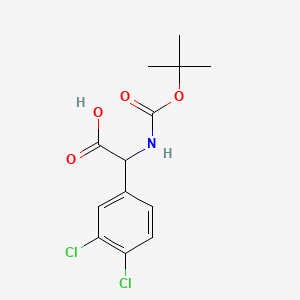
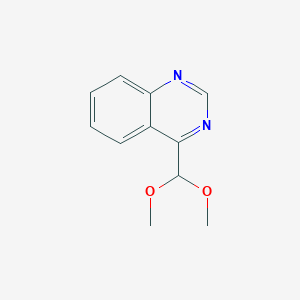
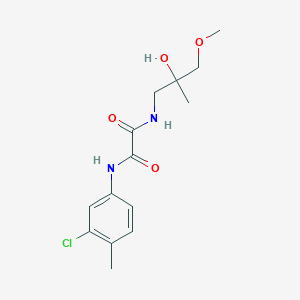
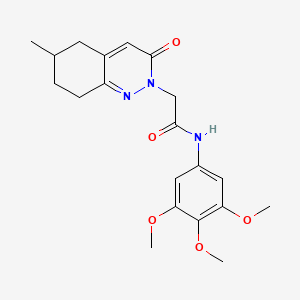
![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2598658.png)
